2-Methoxy-5-(4-methylphenyl)phenol, 95%
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Overview
Description
2-Methoxy-5-(4-methylphenyl)phenol, 95% (2M5M4MPP) is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is used as an intermediate in the synthesis of various compounds, as a reagent in organic synthesis, and as a pharmaceutical intermediate. In addition, 2M5M4MPP has been studied for its potential use as a therapeutic agent for various diseases.
Mechanism of Action
2-Methoxy-5-(4-methylphenyl)phenol, 95% is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 2-Methoxy-5-(4-methylphenyl)phenol, 95% is believed to act by modulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
2-Methoxy-5-(4-methylphenyl)phenol, 95% has been shown to possess antioxidant, anti-inflammatory, and anti-tumor effects. In addition, 2-Methoxy-5-(4-methylphenyl)phenol, 95% has been shown to possess anti-diabetic, anti-Alzheimer’s, and anti-Parkinson’s disease effects.
Advantages and Limitations for Lab Experiments
The main advantages of using 2-Methoxy-5-(4-methylphenyl)phenol, 95% in laboratory experiments are its low cost, ease of synthesis, and availability. However, 2-Methoxy-5-(4-methylphenyl)phenol, 95% is not very stable in the presence of light and oxygen, and its solubility in water is limited.
Future Directions
Future research on 2-Methoxy-5-(4-methylphenyl)phenol, 95% should focus on its potential use as a therapeutic agent for various diseases, such as cancer, diabetes, Alzheimer’s, and Parkinson’s. In addition, further research should investigate the potential use of 2-Methoxy-5-(4-methylphenyl)phenol, 95% as an anti-inflammatory and anti-oxidant agent. Furthermore, studies should be conducted to explore the potential use of 2-Methoxy-5-(4-methylphenyl)phenol, 95% as a preservative in food and cosmetics. Finally, research should be conducted to investigate the potential use of 2-Methoxy-5-(4-methylphenyl)phenol, 95% as a dye or pigment.
Synthesis Methods
2-Methoxy-5-(4-methylphenyl)phenol, 95% can be synthesized in a number of ways. The most common synthesis method involves the reaction of 4-methylphenol with sodium hydroxide and formaldehyde. This reaction is then followed by the addition of sodium methoxide to produce 2-Methoxy-5-(4-methylphenyl)phenol, 95%. Other methods of synthesis include the reaction of 4-methylphenol with formaldehyde and sodium hydroxide, the reaction of 4-methylphenol with formaldehyde and sodium methoxide, and the reaction of 4-methylphenol with sodium hydroxide and sodium methoxide.
Scientific Research Applications
2-Methoxy-5-(4-methylphenyl)phenol, 95% has been studied for its potential use as a therapeutic agent for various diseases. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor effects. In addition, 2-Methoxy-5-(4-methylphenyl)phenol, 95% has been studied for its potential use as an anti-diabetic agent, as well as for its potential use in the treatment of Alzheimer’s disease. Furthermore, 2-Methoxy-5-(4-methylphenyl)phenol, 95% has been studied for its potential use in the treatment of Parkinson’s disease.
properties
IUPAC Name |
2-methoxy-5-(4-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-3-5-11(6-4-10)12-7-8-14(16-2)13(15)9-12/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNZEUWJTDENMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685411 |
Source
|
Record name | 4-Methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-methylphenyl)phenol | |
CAS RN |
1261996-11-5 |
Source
|
Record name | 4-Methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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